2-Thiopseudouridine
Overview
Description
2-Thiopseudouridine is a compound used in the research of various cancers and viral infections . Derived from uridine, it possesses unique sulfur chemistry that enhances its anti-tumor and antiviral properties . This compound targets specific enzymes involved in nucleic acid research and development, inhibiting their function and preventing progression .
Synthesis Analysis
An improved stereodivergent and practical synthesis of both α- and β-pseudouridines has been achieved from a common intermediate . This practical approach features a highly diastereoselective Grignard reaction using inexpensive protected D-ribose under non-cryogenic conditions .
Molecular Structure Analysis
2-Thiopseudouridine contains total 30 bond(s); 18 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .
Chemical Reactions Analysis
Pseudouridylation, the conversion of uridine (U) to pseudouridine (Ѱ), is one of the most prevalent and evolutionary conserved RNA modifications, which is catalyzed by pseudouridine synthase (PUS) enzymes . Ѱs play a crucial epitranscriptomic role by regulating attributes of cellular RNAs across diverse organisms .
Physical And Chemical Properties Analysis
The molecular formula of 2-Thiopseudouridine is C9H12N2O5S and its molecular weight is 260.27 . The density of 2-Thiopseudouridine is predicted to be 1.70±0.1 g/cm3 .
Scientific Research Applications
Antitumor Action
A study by Gonzalez-Cadavid and Herrera Quijada (1974) explored the antitumor action of a thiopseudourea, which showed considerable inhibition in the growth of Walker carcinoma in rats. This compound significantly impaired protein and nucleic acid synthesis in vitro, suggesting its potential in antitumor applications.
Synthesis for Triplex-forming Oligonucleotides
Okamoto et al. (2009) reported methods for synthesizing 4-thiopseudoisocytidine and 4-thiopseudouridine, which are favorable for stabilizing triplex formation. This has implications in genetic research and potential therapeutic applications (Okamoto, Cao, Tanaka, Seio, & Sekine, 2009).
Antiviral Properties
Research by Doong et al. (1991) demonstrated the potent anti-HBV (Hepatitis B virus) properties of 2',3'-dideoxy-3'-thiacytidine and related analogues. They found that these compounds could effectively inhibit viral DNA replication, indicating their potential in antiviral therapy (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).
Modification of mRNA Vaccines
Nance and Meier (2021) discussed the role of N1-methylpseudouridine (m1Ψ) in enhancing the effectiveness of COVID-19 mRNA vaccines. This modification in synthetic mRNAs is crucial for vaccine efficacy and represents an important development in vaccine technology (Nance & Meier, 2021).
Inhibition of Gastric Acid Secretion
Henn et al. (1975) studied the effects of cimetidine, a non-thiourea-containing H2-receptor antagonist, on gastric acid secretion in patients with duodenal ulcer. This research highlights the therapeutic potential of such compounds in treating acid-peptic diseases (Henn, Isenberg, Maxwell, & Sturdevant, 1975).
Future Directions
2-Thiopseudouridine has been identified as a broad-spectrum antiviral nucleoside analogue that exhibited antiviral activity against SARS-CoV-2 and its variants of concern, including the Delta and Omicron variants, as well as a number of other positive-sense single-stranded RNA (ssRNA+) viruses, including DENV . This suggests that 2-Thiopseudouridine could be a potential broad-spectrum antiviral agent not only against SARS-CoV-2 and DENV but other ssRNA+ viruses .
properties
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHOXEOVAJVODV-GBNDHIKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974864 | |
Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopseudouridine | |
CAS RN |
59464-18-5 | |
Record name | 2-Thiopseudouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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